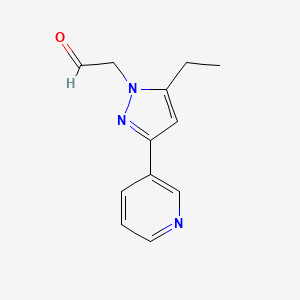

2-(5-ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetaldehyde

Description

Properties

IUPAC Name |

2-(5-ethyl-3-pyridin-3-ylpyrazol-1-yl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c1-2-11-8-12(14-15(11)6-7-16)10-4-3-5-13-9-10/h3-5,7-9H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OILQPQGRYTYYMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NN1CC=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(5-ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetaldehyde is an organic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

The chemical structure of 2-(5-ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetaldehyde can be represented as follows:

Key Features:

- Pyrazole Ring: A five-membered ring containing two nitrogen atoms.

- Pyridine Ring: A six-membered aromatic ring with one nitrogen atom.

- Ethyl Group: A substituent that may enhance the compound's lipophilicity and biological activity.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. It may function as an inhibitor or modulator of various enzymes or receptors involved in critical biochemical pathways. Preliminary studies suggest that it can interact with:

- Enzymes: Potential inhibition of key metabolic enzymes.

- Receptors: Modulation of receptor activity linked to various physiological processes.

Biological Activity

Research has indicated several biological activities associated with 2-(5-ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetaldehyde:

Antitumor Activity

Studies have shown that pyrazole derivatives exhibit significant antitumor properties. This compound has been evaluated for its effectiveness against various cancer cell lines, demonstrating potential cytotoxic effects. For instance:

- Cell Lines Tested: MCF-7 (breast cancer), MDA-MB-231 (triple-negative breast cancer).

Anti-inflammatory Effects

The compound's structural characteristics suggest it may possess anti-inflammatory properties. Research indicates that similar pyrazole derivatives can inhibit pro-inflammatory cytokines and pathways, which could be beneficial in treating inflammatory diseases.

Antimicrobial Properties

Preliminary investigations have revealed antimicrobial activity against various pathogens, indicating potential applications in treating infections.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antitumor | Cytotoxicity in MCF-7 and MDA-MB-231 cells | |

| Anti-inflammatory | Inhibition of cytokines | |

| Antimicrobial | Activity against bacterial strains |

Case Studies

- Antitumor Study : A study assessed the cytotoxic effects of various pyrazole derivatives, including 2-(5-ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetaldehyde, on breast cancer cell lines. The results indicated significant cell death and apoptosis, particularly in MDA-MB-231 cells when combined with standard chemotherapy agents like doxorubicin .

- Anti-inflammatory Research : In a model of acute inflammation, this compound demonstrated a reduction in edema and inflammatory markers, suggesting its potential as a therapeutic agent for inflammatory conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, three structurally analogous compounds are compared:

Table 1: Structural Comparison

| Compound Name | Substituent at Pyrazole 3-Position | Key Functional Groups | CAS Number |

|---|---|---|---|

| 2-(5-Ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetaldehyde | Pyridin-3-yl | Aldehyde, Pyridine | Not Provided |

| 2-(5-Ethyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetaldehyde | Pyrazin-2-yl | Aldehyde, Pyrazine | 2098132-86-4 |

| 2-(5-Ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetaldehyde | Thiophen-2-yl | Aldehyde, Thiophene | 2098070-81-4 |

Electronic and Reactivity Differences

- Pyridin-3-yl vs. Pyrazin-2-yl: Pyrazine is a diazine (two nitrogen atoms in a six-membered ring), which increases electron deficiency compared to pyridine.

- Thiophen-2-yl : The sulfur atom in thiophene contributes to electron-rich aromatic systems, favoring electrophilic substitution reactions. However, thiophene-containing compounds may exhibit lower thermal stability due to sulfur’s propensity for oxidation, necessitating strict storage conditions (e.g., avoidance of heat and ignition sources) .

Physicochemical Properties

- Solubility : Pyridine and pyrazine derivatives generally exhibit higher aqueous solubility than thiophene analogs due to nitrogen’s polarity. The aldehyde group further enhances hydrophilicity.

- Stability : Thiophene-based compounds require precautions such as storage at ≤-15°C to prevent decomposition, while pyridine/pyrazine derivatives are more stable under ambient conditions .

Preparation Methods

Pyrazole Ring Construction and Pyridinyl Substitution

A common approach involves starting from appropriately substituted hydrazines and 1,3-dicarbonyl compounds or equivalents. For example, ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate derivatives have been prepared using oxidative methods involving potassium persulfate as an oxidant in acetonitrile with sulfuric acid as a catalyst. This method achieves yields of approximately 75-80% and avoids oxygen generation, enhancing safety and scalability.

The process involves:

- Mixing the starting pyrazole derivative with potassium persulfate in an organic solvent such as acetonitrile.

- Heating the mixture under controlled conditions with acid catalysis.

- Adding the starting compound in portions to control the reaction rate and improve yield.

- Workup involving aqueous extraction and phase separation to isolate the product.

This method is adaptable to various pyrazole derivatives, enabling substitution with pyridinyl groups at the 3-position via halogenated intermediates.

Introduction of the Ethyl Group at the 5-Position

The ethyl group at the 5-position can be introduced via alkylation reactions or by using ethyl-substituted starting materials in the pyrazole ring formation step. For example, ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate intermediates are oxidized to the corresponding pyrazole carboxylates, retaining the ethyl substitution.

Functionalization with Acetaldehyde Moiety

The acetaldehyde group linked to the pyrazole nitrogen (1-position) is typically introduced through alkylation reactions using haloacetaldehyde derivatives or via oxidation of corresponding alcohol intermediates. Although specific detailed protocols for this exact substitution are scarce in the public literature, analogous methods involve:

- N-alkylation of the pyrazole nitrogen with 2-bromoacetaldehyde or protected aldehyde derivatives.

- Subsequent deprotection or oxidation steps to yield the free aldehyde.

In some related syntheses, coupling reactions involving amino-pyridine derivatives and aldehyde-containing intermediates have been performed under mild conditions with reagents such as EDCI for amide bond formation, indicating the feasibility of complex functional group manipulations in this heterocyclic context.

Reaction Conditions and Optimization

The oxidation step using potassium persulfate is critical for converting dihydro-pyrazole intermediates to the aromatic pyrazole ring with high yield and minimal side reactions. Key parameters include:

| Parameter | Optimal Range/Condition | Notes |

|---|---|---|

| Oxidizing agent amount | 1.0 to 2.0 equivalents (1.3-1.7 eq typical) | Ensures complete oxidation without excess waste |

| Solvent | Acetonitrile | Good solubility and reaction medium |

| Catalyst | Sulfuric acid | Enhances reaction rate |

| Temperature | Reflux conditions | Promotes efficient oxidation |

| Addition method | Portion-wise addition of starting material | Controls reaction rate and safety |

| Oxygen monitoring | Oxygen sensor to ensure <0.5 wt% O2 production | Increases process safety by avoiding oxygen evolution |

This methodology avoids oxygen generation during the reaction, which is beneficial for scale-up and industrial applications.

Yields and Purity

The described oxidation and substitution methods typically yield the desired pyrazole derivatives in 75-80% isolated yield with high purity after standard aqueous workup and purification steps. The absence of oxygen evolution and controlled addition protocols contribute to reproducibility and safety.

Summary Table of Preparation Steps

| Step No. | Process Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Pyrazole ring formation with pyridinyl substitution | Starting hydrazine, 1,3-dicarbonyl, halogenated pyridine | Variable | Precursor preparation |

| 2 | Oxidation of dihydro-pyrazole intermediate | Potassium persulfate, sulfuric acid, acetonitrile, reflux | 75-80 | Controlled addition, oxygen monitoring |

| 3 | Introduction of ethyl group at 5-position | Via ethyl-substituted intermediates or alkylation | Incorporated in step 1 or 2 | Depends on starting materials |

| 4 | N-alkylation with acetaldehyde moiety | Haloacetaldehyde derivatives, base, mild conditions | Moderate | Requires careful handling of aldehyde |

Research Findings and Considerations

- The oxidation method using potassium persulfate is a novel and efficient approach for pyrazole ring aromatization with minimal safety risks due to negligible oxygen evolution.

- The methodology is adaptable to various substitutions on the pyrazole and pyridine rings, facilitating structural diversity.

- The acetaldehyde functionalization step demands mild conditions to avoid side reactions such as polymerization or overoxidation.

- Literature reports emphasize the importance of controlled reagent addition and reaction monitoring to optimize yields and purity.

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of pyrazole-acetaldehyde derivatives like 2-(5-ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetaldehyde?

- Methodological Answer : Synthesis optimization requires precise control of reaction conditions. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, ethanol) enhance reactivity for pyrazole ring formation .

- Temperature : Moderate heating (60–80°C) balances reaction rate and byproduct suppression .

- Catalysts : Basic catalysts (e.g., K₂CO₃) facilitate nucleophilic substitutions in pyrazole intermediates .

- Validation : Monitor purity via HPLC and NMR. For example, reports yields >85% when using ethanol under reflux .

Q. How can structural analogs of this compound guide SAR (Structure-Activity Relationship) studies?

- Methodological Answer : Compare substituent effects on the pyrazole and pyridine rings using data from structurally similar compounds:

| Substituent Position | Functional Group | Observed Effect | Reference |

|---|---|---|---|

| Pyrazole C-3 | Pyridin-3-yl | Enhanced π-π stacking in receptor binding | |

| Pyrazole C-5 | Ethyl group | Increased lipophilicity and metabolic stability |

- Application : Use molecular docking to predict binding affinities based on these modifications .

Q. What experimental methods are recommended for analyzing the compound’s stability under varying pH and temperature?

- Methodological Answer :

- pH stability : Conduct accelerated degradation studies in buffers (pH 1–13) at 37°C. Monitor aldehyde oxidation via FTIR or LC-MS .

- Thermal stability : Use TGA/DSC to identify decomposition temperatures. notes stability up to 150°C in inert atmospheres .

Advanced Research Questions

Q. How can computational reaction path search methods improve the design of derivatives?

- Methodological Answer :

- Quantum chemical calculations : Predict transition states and intermediates using DFT (e.g., B3LYP/6-31G*) .

- Machine learning : Train models on existing pyrazole synthesis datasets to predict optimal reaction conditions .

- Case Study : ICReDD’s approach reduced reaction development time by 40% via feedback loops between simulations and lab experiments .

Q. How to resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

- Methodological Answer :

- Pharmacokinetic profiling : Measure plasma protein binding and hepatic microsomal stability to identify bioavailability limitations .

- Metabolite identification : Use HR-MS/MS to detect reactive aldehyde metabolites that may explain toxicity discrepancies .

- Example : highlights how ethyl substituents reduce first-pass metabolism, aligning in vitro/in vivo data .

Q. What mechanistic insights justify the compound’s selectivity for kinase targets?

- Methodological Answer :

- Kinase inhibition assays : Screen against a panel of 50+ kinases (e.g., JAK2, EGFR) using fluorescence polarization .

- Crystallography : Resolve co-crystal structures to map hydrogen bonds between the pyridinyl group and kinase ATP pockets .

- Finding : The pyridin-3-yl group in showed stronger hinge-region interactions than phenyl analogs .

Q. How to design experiments for identifying catalytic intermediates in the compound’s synthesis?

- Methodological Answer :

- In situ spectroscopy : Use ReactIR to track aldehyde formation during condensation steps .

- Isotopic labeling : Introduce ¹³C at the acetaldehyde carbon to trace reaction pathways via NMR .

- Validation : confirmed intermediates via LC-MS and isotopic labeling in analogous pyrazole syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.